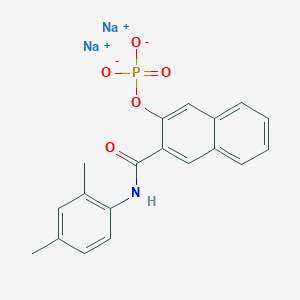

Naphthol AS-MX phosphate disodium salt

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

disodium;[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NO5P.2Na/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24;;/h3-11H,1-2H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRJBGLDOBEMPR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16NNa2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Solubility and Stability of Naphthol AS-MX Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Naphthol AS-MX phosphate, a key substrate in various biochemical and histochemical applications. Understanding these core properties is critical for its effective use in research, diagnostics, and potential therapeutic development. This document outlines quantitative data, detailed experimental methodologies, and visual representations of associated biochemical pathways and workflows.

Core Properties of Naphthol AS-MX Phosphate

Naphthol AS-MX phosphate is a histochemical substrate used for the detection of phosphatase activity. In the presence of enzymes like alkaline or acid phosphatase, it is hydrolyzed to an insoluble naphthol derivative. This product can then be coupled with a diazonium salt to produce a colored precipitate at the site of enzyme activity, or its fluorescence can be detected. The efficiency and reliability of assays employing this substrate are intrinsically linked to its solubility and stability in the experimental milieu.

Forms of Naphthol AS-MX Phosphate

It is crucial to distinguish between the two common forms of this compound, as their solubilities differ significantly:

-

Naphthol AS-MX Phosphate (Free Acid): A powder that is generally soluble in organic solvents.[1][2]

-

Naphthol AS-MX Phosphate Disodium Salt: The salt form, which exhibits good solubility in aqueous solutions.

Solubility Profile

The solubility of Naphthol AS-MX phosphate is dependent on its form and the solvent system employed. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of Naphthol AS-MX Phosphate (Free Acid)

| Solvent | Solubility | Observations |

| Ethanol | 50 mg/mL | Clear to slightly hazy, colorless to faintly yellow or faint brown solution.[1][2] |

| Dioxane | Soluble | No quantitative data available, but widely cited as a suitable solvent.[2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Observations |

| Water | 100 mg/mL | Clear to hazy solution. |

Stability Characteristics

The stability of Naphthol AS-MX phosphate is critical for ensuring the reproducibility of experimental results. The solid forms are generally stable when stored under appropriate conditions. However, the stability of its solutions can be influenced by factors such as pH, temperature, and light exposure.

Storage Recommendations:

Both the free acid and the disodium salt of Naphthol AS-MX phosphate should be stored at -20°C in a desiccated environment to maintain long-term stability.[1][2][3] Some sources suggest that the compound is stable for at least two years under these conditions.[3]

Solution Stability:

Aqueous solutions of a related compound, Naphthol AS-BI-phosphate, are not recommended for storage for more than one day, suggesting that solutions of Naphthol AS-MX phosphate may also have limited stability and should be prepared fresh.

Experimental Protocols

This section provides detailed methodologies for assessing the solubility and stability of Naphthol AS-MX phosphate, as well as a common application in a histochemical assay.

Protocol 1: Determination of Aqueous Solubility of this compound

This protocol is based on the principle of the shake-flask method, a standard technique for solubility measurement.

Materials:

-

This compound

-

Distilled or deionized water

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of distilled water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with distilled water to a concentration that falls within the linear range of a pre-determined standard curve.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for Naphthol AS-MX phosphate.

-

Calculate the concentration of the dissolved compound using the standard curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL or mol/L.

-

Protocol 2: Stability-Indicating HPLC Method for Naphthol AS-MX Phosphate

This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of Naphthol AS-MX phosphate under various stress conditions.

Materials and Instrumentation:

-

Naphthol AS-MX phosphate

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers (e.g., phosphate, acetate)

-

Acids (e.g., hydrochloric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

HPLC system with a UV detector and a C18 column

Method Development:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate a solution of Naphthol AS-MX phosphate in an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate a solution in a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution to high temperatures (e.g., 80°C).

-

Photostability: Expose a solution to UV light in a photostability chamber.

-

-

HPLC Analysis:

-

Develop an HPLC method that can separate the intact Naphthol AS-MX phosphate from its potential degradation products. This typically involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile and a phosphate buffer), flow rate, and column temperature.

-

Monitor the elution profile using a UV detector at a wavelength where Naphthol AS-MX phosphate and its degradation products have significant absorbance.

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent drug from all significant degradation products.

-

Protocol 3: Histochemical Staining for Alkaline Phosphatase Activity

This protocol describes the use of Naphthol AS-MX phosphate for the histochemical demonstration of alkaline phosphatase activity in tissue sections.[4]

Materials:

-

Naphthol AS-MX Phosphate Alkaline Solution (0.25% w/v, pH 8.6)

-

Fast Blue RR Salt or Fast Violet B Salt (diazonium salts)

-

Distilled water

-

Mayer's Hematoxylin solution (for counterstaining)

-

Aqueous mounting medium

-

Microscope slides with fixed tissue sections

Procedure:

-

Preparation of the Incubation Solution:

-

Dissolve one capsule of the diazonium salt in distilled water.

-

Add 2 mL of the Naphthol AS-MX Phosphate Alkaline Solution to the diazonium salt solution and mix.

-

-

Staining:

-

Immerse the slides with the tissue sections into the freshly prepared alkaline-dye mixture.

-

Incubate at 18–26°C for 30 minutes, protecting the slides from direct light.

-

-

Washing and Counterstaining:

-

Rinse the slides thoroughly in deionized water for 2 minutes.

-

Counterstain with Mayer's Hematoxylin Solution for 10 minutes to stain the cell nuclei.

-

Rinse with water.

-

-

Mounting and Visualization:

-

Mount the slides with an aqueous mounting medium.

-

Examine the slides under a microscope. Sites of alkaline phosphatase activity will appear as colored precipitates (blue with Fast Blue RR or red with Fast Violet B).

-

Visualizing Key Processes

The following diagrams illustrate the enzymatic reaction of Naphthol AS-MX phosphate and a typical experimental workflow for its use in histochemical staining.

Caption: Enzymatic hydrolysis of Naphthol AS-MX phosphate.

References

Methodological & Application

Detecting Alkaline Phosphatase Activity with Naphthol AS-MX Phosphate: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

Alkaline phosphatase (ALP) is a ubiquitous enzyme that plays a critical role in various physiological processes, including bone mineralization, cellular signaling, and detoxification. Its activity is often used as a key biomarker in diverse research fields, from assessing osteogenic differentiation of stem cells to serving as a reporter enzyme in immunoassays. Naphthol AS-MX phosphate is a widely used chromogenic substrate for the sensitive detection of ALP activity. This document provides detailed application notes and experimental protocols for the use of Naphthol AS-MX phosphate in the detection and quantification of alkaline phosphatase activity, tailored for researchers, scientists, and drug development professionals.

The fundamental principle of this detection method involves the enzymatic hydrolysis of Naphthol AS-MX phosphate by alkaline phosphatase. This reaction cleaves the phosphate group, liberating the insoluble Naphthol AS-MX. In the presence of a diazonium salt, such as Fast Blue RR or Fast Red TR, the liberated Naphthol AS-MX immediately couples to form a distinctly colored, insoluble azo dye precipitate at the site of enzyme activity.[1][2] This reaction allows for both qualitative visualization in histochemical staining and quantitative measurement of enzyme activity in solution-based assays.

Applications in Research and Drug Development

The detection of alkaline phosphatase activity using Naphthol AS-MX phosphate has a broad range of applications:

-

Osteogenic Differentiation: ALP is a well-established early marker for osteoblast differentiation.[3] Monitoring ALP activity is crucial in studies involving bone regeneration, tissue engineering, and the development of therapeutics for bone-related disorders.

-

Stem Cell Research: Assessing ALP activity is a standard method to confirm the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.[4]

-

Enzyme-Linked Immunosorbent Assay (ELISA) and Immunohistochemistry (IHC): ALP is a common reporter enzyme conjugated to secondary antibodies. Naphthol AS-MX phosphate provides a sensitive substrate for signal detection in these applications.[2]

-

High-Throughput Screening (HTS) for Drug Discovery: The colorimetric nature of the assay makes it adaptable for H-TS platforms to screen for inhibitors or activators of alkaline phosphatase, which are potential therapeutic targets for various diseases.[5][6]

Data Presentation

Quantitative Comparison of Alkaline Phosphatase Substrates

| Substrate | Detection Method | Absorbance Max (nm) | Advantages | Disadvantages |

| Naphthol AS-MX Phosphate | Colorimetric (with diazonium salt) | ~520-580 (product dependent) | High sensitivity, insoluble product suitable for localization | Requires a two-component system (substrate and diazonium salt) |

| p-Nitrophenyl Phosphate (pNPP) | Colorimetric | 405 | Simple one-component substrate, well-established | Soluble end-product, potentially lower sensitivity than some Naphthol-based systems[7] |

Typical Reagent Concentrations for ALP Staining in Cultured Cells

| Reagent | Concentration |

| Naphthol AS-MX Phosphate | 0.1 - 0.25% (w/v)[1][4] |

| Fast Blue RR Salt | Varies by manufacturer, typically optimized for assay[1] |

| Fast Red TR | Varies by manufacturer[2] |

| Buffer | Alkaline pH (e.g., Tris-HCl, pH 8.6-9.5)[1][4] |

Signaling Pathway

Role of Alkaline Phosphatase in Osteogenic Differentiation

Caption: Alkaline phosphatase promotes bone mineralization by hydrolyzing pyrophosphate and increasing inorganic phosphate levels, a process regulated by the transcription factor Runx2.

Experimental Protocols

Protocol 1: Histochemical Staining of Alkaline Phosphatase in Cultured Cells

This protocol is suitable for the qualitative assessment of ALP activity in adherent cell cultures, for example, during osteogenic differentiation studies.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS or a citrate-acetone-formaldehyde fixative)

-

Naphthol AS-MX Phosphate Alkaline Solution (e.g., 0.25% w/v in a suitable buffer, pH 8.6)[1]

-

Diazonium salt (e.g., Fast Blue RR salt or Fast Violet B salt)[1]

-

Alkaline-Dye working solution (freshly prepared)

-

Deionized water

-

Aqueous mounting medium

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and culture under desired experimental conditions.

-

Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

-

Fixation: Fix the cells with the chosen fixative for 30 seconds to 1 minute at room temperature.

-

Rinsing: Rinse the fixed cells thoroughly with deionized water.

-

Staining:

-

Prepare the alkaline-dye working solution immediately before use by mixing the Naphthol AS-MX Phosphate Alkaline Solution with the diazonium salt solution according to the manufacturer's instructions.

-

Incubate the fixed and rinsed cells with the alkaline-dye working solution for 15-30 minutes at room temperature (18-26°C), protected from direct light.[1]

-

-

Final Rinsing: After incubation, remove the staining solution and rinse the cells thoroughly with deionized water for 2 minutes.[1]

-

Counterstaining (Optional): For nuclear visualization, a counterstain like Mayer's Hematoxylin can be used.

-

Mounting and Visualization: Mount the stained cells with an aqueous mounting medium and visualize under a light microscope. Sites of ALP activity will appear as colored precipitates (e.g., blue or red, depending on the diazonium salt used).[1]

Protocol 2: Quantitative Colorimetric Assay of Alkaline Phosphatase Activity in Cell Lysates

This protocol is designed for the quantitative measurement of ALP activity in cell lysates using a microplate reader.

Materials:

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Alkaline buffer (e.g., 0.1 M Tris-HCl, pH 9.5)

-

Naphthol AS-MX phosphate solution (e.g., 1 mg/mL in a suitable solvent like N,N-dimethylformamide)

-

Fast Blue RR salt solution (e.g., 1 mg/mL in water)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Cell Lysis:

-

Wash cultured cells with PBS.

-

Add an appropriate volume of cell lysis buffer and incubate to ensure complete cell lysis.

-

Collect the cell lysate and centrifuge to pellet cell debris. The supernatant is the enzyme source.

-

-

Reaction Setup:

-

In a 96-well plate, add a specific volume of cell lysate to each well. Include a blank control with lysis buffer only.

-

Prepare a reaction mixture by combining the alkaline buffer, Naphthol AS-MX phosphate solution, and Fast Blue RR salt solution. The optimal ratio of these components should be determined empirically.

-

Initiate the reaction by adding the reaction mixture to each well.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time can be optimized based on the level of enzyme activity.

-

Measurement: Measure the absorbance of the colored product at the optimal wavelength (typically between 520-580 nm, which should be determined by a spectral scan of the final product) using a microplate reader.

-

Quantification: The ALP activity can be calculated based on a standard curve generated with a known concentration of purified alkaline phosphatase or by using the molar extinction coefficient of the final azo dye product.

Experimental Workflow and Diagrams

General Workflow for ALP Detection```dot

Caption: The two-step reaction mechanism for the detection of alkaline phosphatase using Naphthol AS-MX phosphate and a diazonium salt.

Conclusion

The detection of alkaline phosphatase activity using Naphthol AS-MX phosphate is a robust and versatile technique with significant applications in both basic research and drug development. The protocols and information provided herein offer a comprehensive guide for the successful implementation of this method. For optimal results, it is recommended to empirically determine the ideal concentrations of reagents and incubation times for specific experimental systems.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.tdc.ac.jp [ir.tdc.ac.jp]

- 5. gentelbio.com [gentelbio.com]

- 6. benchchem.com [benchchem.com]

- 7. biocompare.com [biocompare.com]

Application Notes and Protocols for Naphthol AS-MX Phosphate In Situ Hybridization

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique used to localize specific nucleic acid sequences (DNA or RNA) within the context of morphologically preserved cells, tissues, or whole organisms. This method provides crucial spatial information about gene expression and genetic loci, which is invaluable in various fields, including developmental biology, neuroscience, pathology, and drug discovery. Non-radioactive ISH methods have become increasingly popular due to their safety, speed, and high resolution.

This document provides a detailed protocol for in situ hybridization using an alkaline phosphatase (AP)-conjugated probe, with signal detection achieved through the enzymatic conversion of Naphthol AS-MX phosphate in the presence of a diazonium salt, Fast Red TR. This chromogenic detection system results in the deposition of a brilliant red, insoluble precipitate at the site of the target nucleic acid, allowing for precise visualization under a light microscope.

The underlying principle of this detection method involves the enzymatic activity of alkaline phosphatase, which is typically conjugated to an antibody that recognizes a hapten-labeled nucleic acid probe (e.g., digoxigenin-labeled). The alkaline phosphatase catalyzes the dephosphorylation of the Naphthol AS-MX phosphate substrate. The resulting naphthol derivative then immediately couples with the Fast Red TR salt to form a stable, visible red precipitate.[1][2][3] The intensity of the color is proportional to the amount of target nucleic acid present.

Data Presentation: Reagent Concentrations and Incubation Times

The following table summarizes the key quantitative parameters for the Naphthol AS-MX phosphate in situ hybridization protocol. These values represent a general guideline and may require optimization depending on the specific tissue, target abundance, and probe used.

| Step | Reagent | Concentration/Dilution | Incubation Time | Temperature | Notes |

| Fixation | Paraformaldehyde (PFA) | 4% in PBS | 2-4 hours or overnight | 4°C | Tissue size and type can influence fixation time. |

| Hybridization | Labeled Probe | 1:1000 dilution (approx. 1-5 ng/µL) | Overnight (16-24 hours) | 65°C | Probe concentration should be optimized for each new probe. |

| Antibody Incubation | Anti-Digoxigenin-AP Fab fragments | 1:1500 to 1:5000 in blocking solution | Overnight | 4°C | Dilution may vary depending on the antibody supplier. |

| Signal Detection | SIGMAFAST™ Fast Red TR/Naphthol AS-MX Tablets | 1 tablet set per 1 mL of deionized water | 15-60 minutes (monitor closely) | Room Temperature | Protect from light during incubation. The reaction product is alcohol-soluble, so an aqueous mounting medium must be used.[3] |

| Signal Enhancement (Optional) | Sodium Chloride (NaCl) | Final concentration of 0.3-0.6 M in color development solution | Same as signal detection | Room Temperature | Can dramatically increase color intensity. |

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing in situ hybridization with Naphthol AS-MX phosphate and Fast Red TR detection.

I. Pre-hybridization and Hybridization

-

Tissue Preparation and Fixation:

-

Dissect the tissue of interest and fix in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C for 2-4 hours or overnight.

-

Cryoprotect the tissue by immersing it in a 20-30% sucrose solution in PBS at 4°C until the tissue sinks.

-

Embed the tissue in an appropriate medium (e.g., OCT) and freeze.

-

Cut frozen sections (10-20 µm) using a cryostat and mount them on positively charged slides.

-

Allow the sections to dry completely.

-

-

Pre-treatment:

-

Wash the slides twice in PBS for 5 minutes each to remove the embedding medium.

-

Permeabilize the tissue by incubating in a proteinase K solution (e.g., 10 µg/mL in PBS) for 5-15 minutes at 37°C. The optimal time will depend on the tissue type and fixation time and should be determined empirically.

-

Stop the proteinase K digestion by washing twice in PBS for 5 minutes each.

-

Post-fix the sections in 4% PFA for 10 minutes at room temperature.

-

Wash three times in PBS for 5 minutes each.

-

-

Hybridization:

-

Prepare the hybridization buffer. A typical buffer contains 50% formamide, 5x SSC, 1x Denhardt's solution, 250 µg/mL yeast tRNA, and 500 µg/mL sheared salmon sperm DNA.

-

Dilute your digoxigenin (DIG)-labeled RNA probe in the hybridization buffer to the desired concentration (e.g., 1:1000).

-

Denature the probe by heating at 80-85°C for 5 minutes, then immediately place it on ice.

-

Apply the hybridization solution containing the probe to the tissue sections.

-

Cover the sections with a coverslip, avoiding air bubbles.

-

Incubate in a humidified chamber at 65°C overnight.

-

II. Post-hybridization Washes and Immunodetection

-

Stringency Washes:

-

Carefully remove the coverslips by immersing the slides in 5x SSC at room temperature.

-

Wash the slides in 2x SSC at 65°C for 30 minutes.

-

Perform a high-stringency wash in 0.2x SSC at 65°C for 30 minutes.

-

Wash twice in MABT (Maleic acid buffer with Tween-20) for 5 minutes each at room temperature.

-

-

Immunodetection:

-

Block non-specific binding by incubating the sections in a blocking solution (e.g., MABT with 2% blocking reagent and 20% heat-inactivated sheep serum) for 1-2 hours at room temperature.

-

Prepare the anti-digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP) by diluting it in the blocking solution (e.g., 1:1500).

-

Incubate the sections with the antibody solution overnight at 4°C in a humidified chamber.

-

Wash the slides extensively in MABT (e.g., 3 times for 20 minutes each) at room temperature to remove unbound antibody.

-

III. Signal Detection

-

Equilibration:

-

Wash the slides in a detection buffer (e.g., 0.1 M Tris-HCl pH 9.5, 0.1 M NaCl, 50 mM MgCl₂) for 10 minutes at room temperature.

-

-

Color Development:

-

Prepare the color development solution immediately before use. Dissolve one tablet set of SIGMAFAST™ Fast Red TR/Naphthol AS-MX in 1 mL of deionized water.[3] This solution will contain Fast Red TR, Naphthol AS-MX phosphate, a buffer, and levamisole to inhibit endogenous alkaline phosphatase activity.[1][3]

-

For enhanced signal intensity, NaCl can be added to the color development solution to a final concentration of 0.3-0.6 M.

-

Cover the tissue sections with the color development solution and incubate in the dark at room temperature.

-

Monitor the color development under a microscope. The reaction is typically complete within 15-60 minutes. Over-incubation can lead to high background.

-

Stop the reaction by washing the slides in a large volume of distilled water.

-

-

Mounting:

-

The red precipitate formed by Fast Red is soluble in organic solvents. Therefore, it is crucial to use an aqueous mounting medium.

-

Coverslip the slides using an aqueous mounting medium.

-

Slides can be stored in the dark to prevent fading of the signal.

-

Visualization and Logical Relationships

Signaling Pathway of Naphthol AS-MX Phosphate Detection

Caption: Schematic of the Naphthol AS-MX phosphate detection pathway.

Experimental Workflow

Caption: Experimental workflow for in situ hybridization.

References

Naphthol AS-MX Phosphate: A Comprehensive Guide for Staining Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Naphthol AS-MX phosphate is a widely utilized substrate for the histochemical and cytochemical demonstration of alkaline phosphatase (AP) activity in cultured cells.[1][2][3][4][5] This chromogenic substrate is enzymatically cleaved by alkaline phosphatase to yield an insoluble naphthol product. In the presence of a diazonium salt, such as Fast Blue RR, this product couples to form a distinct, insoluble colored precipitate at the site of enzymatic activity.[6][7][8][9] This methodology, known as the azo-coupling or simultaneous coupling method, provides a reliable and visually distinct localization of alkaline phosphatase within the cytoplasm.[7]

The technique is particularly valuable for identifying and characterizing various cell types that express high levels of alkaline phosphatase. Key applications include the identification of embryonic stem cells (ESCs), where AP is a well-established marker of pluripotency, as differentiated cells show weak to no staining.[7] It is also extensively used in studies involving osteoblasts for bone formation research and in hematology for the assessment of leukocyte alkaline phosphatase (LAP) activity.[1][2][3][6][8] The resulting stain can be visualized by standard brightfield microscopy. Furthermore, the cleaved naphthol product can also be detected fluorometrically, offering a quantitative measure of phosphatase activity.[10]

Principle of the Staining Reaction

The staining process is a two-step enzymatic reaction. First, alkaline phosphatase present in the cells hydrolyzes the phosphate group from the Naphthol AS-MX phosphate substrate. This dephosphorylation reaction releases a reactive naphthol derivative, Naphthol AS-MX. Subsequently, the liberated Naphthol AS-MX immediately couples with a diazonium salt (e.g., Fast Blue RR salt) present in the staining solution. This coupling reaction forms a highly colored, insoluble azo dye that precipitates at the intracellular location of the alkaline phosphatase activity.

Figure 1: Enzymatic reaction of Naphthol AS-MX phosphate.

Experimental Protocols

Materials

-

Cultured cells grown on coverslips or in culture plates

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative solution: 4% Paraformaldehyde (PFA) in PBS or a citrate-acetone-formaldehyde fixative

-

Alkaline Phosphatase Staining Solution (prepare fresh):

-

Nuclear counterstain (optional): Mayer's Hematoxylin or Nuclear Fast Red

-

Mounting medium (aqueous)

Staining Procedure for Cultured Cells

-

Cell Culture: Grow cells on sterile glass coverslips or in multi-well plates until they reach the desired confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with PBS to remove any residual medium.

-

Fixation:

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[7]

-

Alternatively, for leukocyte staining, a citrate-acetone-formaldehyde fixative can be used.

-

After fixation, wash the cells three times with PBS for 5 minutes each. It is crucial that the cells do not dry out from this point forward.[11]

-

-

Preparation of Staining Solution:

-

Immediately before use, dissolve one capsule of Fast Blue RR Salt in distilled water according to the manufacturer's instructions.

-

Add the Naphthol AS-MX Phosphate Alkaline Solution to the Fast Blue RR salt solution and mix well.[8] The final concentration of Naphthol AS-MX phosphate is typically around 0.25% w/v.[3][6]

-

-

Staining:

-

Aspirate the final PBS wash from the cells.

-

Add a sufficient volume of the freshly prepared staining solution to completely cover the cells.

-

Incubate at room temperature (18-26°C) for 15-60 minutes, protected from light.[8] Incubation time may need to be optimized depending on the cell type and level of enzyme activity.

-

-

Washing:

-

Aspirate the staining solution and rinse the cells thoroughly with deionized water for 2 minutes.[8]

-

-

Counterstaining (Optional):

-

Mounting:

-

Mount the coverslips onto glass slides using an aqueous mounting medium. If cells were stained in a plate, add a drop of mounting medium directly to the well.

-

-

Microscopy:

Figure 2: Experimental workflow for staining cultured cells.

Data Presentation

| Parameter | Recommended Value/Range | Notes |

| Fixation | 4% Paraformaldehyde in PBS | 10-15 minutes at room temperature is a good starting point.[7] |

| Naphthol AS-MX Phosphate Concentration | ~0.25% (w/v) in alkaline solution | This is a common concentration in commercial solutions.[3][6] |

| Diazonium Salt | Fast Blue RR Salt | Other salts like Fast Red TR or Fast Violet B can also be used, resulting in different precipitate colors.[8][12] |

| Staining Incubation Time | 15-60 minutes | Optimal time should be determined empirically for each cell type. |

| Staining Incubation Temperature | 18-26°C | Temperature can affect the rate of the enzymatic reaction.[8] |

| pH of Staining Solution | Alkaline (typically pH 8.6 - 9.6) | Alkaline pH is crucial for the activity of alkaline phosphatase.[3][7] |

| Counterstain | Mayer's Hematoxylin or Nuclear Fast Red | Used to visualize cell nuclei for morphological context.[7][8] |

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. Naphthol AS-MX phosphate 1596-56-1 [sigmaaldrich.com]

- 4. ≥98% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. Naphthol AS-MX phosphate powder, = 99 HPLC 1596-56-1 [sigmaaldrich.com]

- 6. Leukocyte Alkaline Phosphatase Kit based on naphthol AS-MX phosphate and fast blue RR salt | Sigma-Aldrich [sigmaaldrich.com]

- 7. Alkaline Phosphatase Staining Protocol of Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. [STUDIES ON LEUKOCYTE ALKALINE PHOSPHATASE. I. USE OF THE NAPHTHOL AS-MX PHOSPHATE-FAST BLUE RR STAINING METHOD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 11. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Naphthol AS-MX Phosphate and Fast Red TR Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of Naphthol AS-MX phosphate in conjunction with Fast Red TR for the detection of alkaline phosphatase (AP) activity in various biological applications, including immunohistochemistry (IHC), in situ hybridization (ISH), and immunoblotting.

Principle of the Reaction

The staining method is a simultaneous coupling azo dye technique. Alkaline phosphatase, the enzyme of interest, catalyzes the hydrolysis of the Naphthol AS-MX phosphate substrate, releasing Naphthol AS-MX. This liberated naphthol derivative then immediately couples with the diazonium salt, Fast Red TR, to form a highly colored, insoluble azo dye precipitate at the site of enzyme activity.[1][2][3] The resulting bright red stain allows for the precise localization of AP activity within tissues and cells.[4][5] To prevent non-specific staining from endogenous alkaline phosphatase, an inhibitor such as levamisole is often included in the reaction buffer.[4][5][6][7]

Caption: Enzymatic reaction cascade for Fast Red TR staining.

Applications

This chromogenic system is widely used for the visualization of AP activity in a variety of contexts:

-

Immunohistochemistry (IHC): As a substrate for AP-conjugated secondary antibodies to detect specific antigens in tissue sections.[4][5]

-

In Situ Hybridization (ISH): For the detection of hybridization signals of nucleic acid probes labeled with AP.[6]

-

Immunoblotting (Western Blot) and Dot Blotting: As a precipitating substrate to visualize AP-conjugated antibodies on membranes.[6][7]

-

Leukocyte Alkaline Phosphatase (LAP) Staining: For the semi-quantitative determination of AP activity in neutrophils from blood or bone marrow smears.[1]

Quantitative Data Summary

The following table summarizes the typical concentrations of reagents used in the working staining solution, primarily derived from commercially available tablet formulations.

| Component | Concentration (in 1 mL working solution) | Purpose | Reference(s) |

| Fast Red TR | 1.0 mg/mL | Diazonium salt for color reaction | [4][5] |

| Naphthol AS-MX Phosphate | 0.4 mg/mL | Alkaline Phosphatase substrate | [4][5] |

| Levamisole | 0.15 mg/mL or 0.6 mM | Inhibitor of endogenous alkaline phosphatase | [4][5][6][7] |

| Trizma® Buffer (0.1 M) | Varies by kit | Maintains optimal alkaline pH for the reaction | [4][5] |

Experimental Protocols

Below are generalized protocols for the preparation of the staining solution and its application in immunohistochemistry. These protocols may require optimization based on the specific tissue, antibody, or probe being used.

Preparation of Staining Solution (from Tablets)

This protocol is based on the widely used SIGMAFAST™ Fast Red TR/Naphthol AS-MX tablets.[4][5]

Materials:

-

SIGMAFAST™ Fast Red TR/Naphthol AS-MX Phosphate Tablets

-

Trizma® Buffer Tablets (often supplied with the substrate tablets)

-

Deionized or distilled water

-

Vortex mixer

-

1.5 mL microcentrifuge tube or similar vessel

Procedure:

-

Allow the tablets to reach room temperature before opening the packaging.[5]

-

Prepare the Trizma® buffer by dissolving one buffer tablet in the volume of deionized water specified by the manufacturer (e.g., 1 mL or 10 mL).[4][5]

-

Drop one Fast Red TR/Naphthol AS-MX tablet into the prepared Trizma® buffer.[4][5]

-

Vortex the solution until the tablet is completely dissolved. The solution may appear clear to slightly hazy and colorless to faintly yellow.[4][5][6]

-

For best results, use the staining solution within one hour of preparation.[4][5]

-

If the solution is hazy, it can be filtered through a 0.2 µm filter before use.[5]

Immunohistochemical Staining Protocol

This protocol assumes that the tissue sections have already been prepared, fixed, permeabilized, and incubated with an AP-conjugated primary or secondary antibody according to standard IHC procedures.

Materials:

-

Prepared tissue sections on slides

-

Prepared Fast Red TR/Naphthol AS-MX staining solution

-

Wash buffer (e.g., PBS or TBS)

-

Aqueous mounting medium

-

Coverslips

Procedure:

-

Washing: After incubation with the AP-conjugated antibody, wash the slides thoroughly with wash buffer to remove any unbound antibody.

-

Substrate Incubation:

-

Monitoring Development:

-

Fast Red TR is a fast-reacting substrate.[4][5] Monitor the color development under a microscope to prevent over-staining and high background. Staining can be visible within minutes.

-

Incubation times can range from a few minutes to 30 minutes, depending on the abundance of the target antigen and the activity of the enzyme.[1]

-

-

Stopping the Reaction: Once the desired staining intensity is achieved, stop the reaction by gently washing the slide in deionized water for 2 minutes.[1][4][5]

-

Counterstaining (Optional): If a nuclear counterstain is desired, use a hematoxylin solution that is compatible with aqueous mounting. For example, Mayer's Hematoxylin can be applied for 1-10 minutes, followed by a brief rinse in water.[1]

-

Mounting:

Caption: General workflow for immunohistochemical staining.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| High Background | - Inadequate blocking- Staining time too long- Conjugate concentration too high | - Use a blocking step with normal serum (10% v/v) from the species of the secondary antibody- Decrease staining time- Optimize the working dilution of the AP-conjugate | [4][5] |

| Weak or No Staining | - Inactive AP enzyme- Primary antibody concentration too low- Substrate solution prepared incorrectly or too old | - Ensure proper storage and handling of AP-conjugates- Adjust the concentration of the primary antibody- Use freshly prepared substrate solution (within 1 hour) | [4][5] |

| Precipitate dissolves | - Use of alcohol for dehydration or xylene-based mounting media | - Use only aqueous mounting media. Do not dehydrate slides with alcohol. | [4][5][8] |

Safety and Storage

-

Storage: Store Naphthol AS-MX phosphate and Fast Red TR tablets at -20°C in a desiccated environment.[4][5][6]

-

Safety: The reagents may cause skin and eye irritation. Consult the Safety Data Sheet (SDS) for detailed hazard information and safe handling practices.[4][5] Dispose of remaining substrate solution according to institutional guidelines for hazardous materials.[5]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Fast Red TR/Naphthol AS-MX SIGMA<I>FAST</I><SUP>™</SUP>, fluorogenic, tablet | Sigma-Aldrich [sigmaaldrich.com]

- 7. thomassci.com [thomassci.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Naphthol AS-MX Phosphate Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background issues with Naphthol AS-MX phosphate in their experiments.

Troubleshooting Guide: High Background Staining

High background can obscure specific signals, leading to misinterpreted results. The following guide provides a systematic approach to identifying and resolving common causes of high background when using Naphthol AS-MX phosphate as a substrate for alkaline phosphatase.

Initial Checks:

-

Substrate Solution: Prepare the Naphthol AS-MX phosphate and diazonium salt (e.g., Fast Red TR) solution fresh, immediately before use. For best results, use the solution within one hour of preparation.[1] If the solution appears hazy, it can be filtered through a 0.2 µm filter.[1]

-

Reagent Storage: Ensure all kit components, especially the Naphthol AS-MX phosphate tablets or powder, have been stored correctly, typically at -20°C.[1]

-

Washing Steps: Inadequate washing between incubation steps can leave residual reagents that contribute to high background. Increase the number and duration of washes.[2][3]

dot

References

How to prevent precipitate formation in Naphthol AS-MX phosphate solution

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitate formation in Naphthol AS-MX phosphate solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Naphthol AS-MX phosphate and what is it used for?

A1: Naphthol AS-MX phosphate is a histochemical substrate used to detect alkaline phosphatase (AP) and acid phosphatase activity in tissues and cells.[1] In the presence of the enzyme, the phosphate group is cleaved, and the resulting naphthol derivative couples with a diazonium salt (e.g., Fast Blue RR or Fast Red TR) to form a colored precipitate at the site of enzyme activity.[2]

Q2: Why is my Naphthol AS-MX phosphate solution forming a precipitate?

A2: Precipitate formation in Naphthol AS-MX phosphate solutions can be caused by several factors, including incorrect pH, improper storage temperature, high concentration, and the use of the free acid form which has lower aqueous solubility. Maintaining an alkaline pH is critical for keeping the compound dissolved.

Q3: What is the optimal pH for a Naphthol AS-MX phosphate solution?

A3: An alkaline pH is essential for maintaining the solubility of Naphthol AS-MX phosphate. Commercial solutions are often buffered to a pH of 8.6.[3]

Q4: How should I store my Naphthol AS-MX phosphate powder and solutions?

A4: The powdered form of Naphthol AS-MX phosphate should be stored at -20°C. Prepared alkaline solutions should be stored at 2-8°C.[4]

Q5: What is the difference between Naphthol AS-MX phosphate and its disodium salt?

A5: The disodium salt of Naphthol AS-MX phosphate exhibits greater solubility in aqueous solutions compared to the free acid form.[5] Using the disodium salt is recommended for preparing aqueous solutions to reduce the likelihood of precipitation.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Precipitate forms immediately upon dissolving | The pH of the solvent is too low (neutral or acidic). | Ensure the solvent is buffered to an alkaline pH (e.g., pH 8.6 or higher). Use a buffer such as Tris-HCl. |

| The concentration of the solution is too high. | Refer to the solubility data and prepare a solution within the recommended concentration range. | |

| You are using the free acid form of Naphthol AS-MX phosphate. | Consider using the more soluble Naphthol AS-MX phosphate disodium salt.[5] | |

| Precipitate forms during storage | The storage temperature is incorrect. | Store prepared alkaline solutions at 2-8°C.[4] Avoid freezing aqueous solutions. |

| The pH of the solution has decreased over time. | Re-check the pH of the solution and adjust if necessary. Prepare fresh solutions frequently. | |

| Solution appears hazy | Incomplete dissolution or presence of impurities. | The solution can be filtered through a 0.2 µm filter to remove any haziness. |

Quantitative Data

| Compound | Solvent | Solubility | Appearance |

| Naphthol AS-MX phosphate | Ethanol | 50 mg/mL | Clear to slightly hazy, colorless to faintly yellow |

| This compound | Water | 100 mg/mL | Clear to hazy |

Data sourced from Sigma-Aldrich product information.

Experimental Protocols

Protocol for Preparing a Stable Naphthol AS-MX Phosphate Alkaline Solution

This protocol describes the preparation of a 0.25% (w/v) Naphthol AS-MX phosphate alkaline solution.

Materials:

-

This compound

-

Tris-HCl buffer (0.1 M, pH 9.0)

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flask

-

0.2 µm syringe filter (optional)

Procedure:

-

Prepare 100 mL of 0.1 M Tris-HCl buffer and adjust the pH to 9.0 using HCl or NaOH.

-

Weigh 250 mg of this compound.

-

Slowly add the this compound to the Tris-HCl buffer while stirring continuously with a magnetic stirrer.

-

Continue stirring until the powder is completely dissolved. This may take some time.

-

Once dissolved, verify the pH of the solution and adjust to 9.0 if necessary.

-

For a completely clear solution, it can be filtered through a 0.2 µm syringe filter.

-

Store the final solution in a tightly sealed container at 2-8°C.

Visual Guides

Caption: Troubleshooting workflow for addressing precipitate formation.

Caption: Workflow for preparing a stable Naphthol AS-MX phosphate solution.

References

Weak or no signal with Naphthol AS-MX phosphate troubleshooting

Welcome to the technical support center for Naphthol AS-MX phosphate-based assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to weak or no signal during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any signal or only a very weak signal in my alkaline phosphatase (AP) staining. What are the possible causes?

A weak or absent signal can stem from several factors throughout the experimental workflow. The primary areas to investigate are the activity of the alkaline phosphatase enzyme, the integrity of the substrate and other reagents, and the appropriateness of the protocol execution.

Potential Causes and Solutions:

-

Inactive Alkaline Phosphatase Enzyme:

-

Improper Sample Preparation: Ensure that the fixation method used preserves enzyme activity. Some fixatives can denature enzymes. For instance, a gentle fixative is often recommended for blood or bone marrow films.

-

Enzyme Inactivation: The enzyme may have been inactivated by heat. A negative control can be prepared by immersing a normal fixed smear in boiling water for one minute to intentionally inactivate the enzyme[1].

-

Endogenous AP Inhibitors: Some tissues may contain endogenous inhibitors of alkaline phosphatase.

-

-

Substrate and Reagent Issues:

-

Improper Storage: Naphthol AS-MX phosphate solutions should be stored at 2-8°C, while the powder form is typically stored at -20°C[2][3][4][5]. Ensure all kit components, like the Fast Blue RR Salt, are stored at their recommended temperatures.

-

Substrate Instability: The prepared substrate solution (alkaline-dye mixture) should be used fresh, ideally within an hour of preparation, and protected from direct light[1][6]. The substrate itself can be unstable, which may lead to patchy staining or failures[7].

-

Incorrect Reagent Preparation: Precisely follow the dilution and mixing steps for all reagents. For example, the Naphthol AS-MX Phosphate Alkaline Solution should be added to the diluted diazonium salt solution[1].

-

-

Protocol and Procedural Errors:

-

Incorrect Incubation Temperature: The incubation temperature is critical. For the Sigma-Aldrich procedure, the temperature must be kept between 18–26°C. Lower temperatures can lead to significantly lower scores, while temperatures above 30°C can cause a marked increase in activity[1].

-

Incorrect Incubation Time: The recommended incubation time is typically around 30 minutes[1]. Insufficient incubation will result in a weak signal.

-

Slides Drying Out: It is crucial to not allow the slides to dry out at any stage of the staining process, from rinsing to incubation[1].

-

Inhibitory Reagents: The presence of certain chemicals can inhibit the enzymatic reaction. For example, Tween 20 may inhibit alkaline phosphatase blot development[8].

-

Q2: The staining in my experiment appears patchy and uneven. What could be the cause?

Patchy staining can be attributed to issues with substrate stability or improper slide handling[7]. To avoid this, ensure slides are incubated inverted and at an angle to prevent the accumulation of precipitate[7]. Also, ensure complete and even coverage of the tissue section with the substrate solution[6]. Inadequate deparaffinization in IHC experiments can also lead to spotty, uneven background staining[9].

Q3: How can I be sure that my alkaline phosphatase enzyme is active?

To verify enzyme activity, you can perform a simple test. Before adding the coupling agents (like Fast Blue RR salt) to produce a colored precipitate, you can incubate the sample with the naphthyl phosphate substrate. The release of naphthol from the enzymatic activity of AP can be detected by its fluorescence under UV light[10]. If you observe fluorescence, your enzyme is active. Additionally, using a positive control tissue or cell line known to have high AP activity is a standard way to validate your staining protocol and reagents[9][11][12].

Quantitative Data Summary

For reproducible results, it is essential to adhere to optimized experimental parameters. The table below summarizes key quantitative data for a typical alkaline phosphatase histochemical staining protocol using Naphthol AS-MX phosphate.

| Parameter | Recommended Value | Notes |

| Naphthol AS-MX Phosphate Alkaline Solution | 0.25% (w/v) | Buffered at pH 8.6[2]. |

| Incubation Temperature | 18–26°C | Temperatures below this range can significantly decrease signal, while temperatures above 30°C can markedly increase activity[1]. |

| Incubation Time | 30 minutes | Monitor the reaction to prevent overdevelopment[1][6]. For cultured cells, this can range from 10-60 minutes. |

| Storage of Naphthol AS-MX Phosphate Solution | 2-8°C | [2][13] |

| Storage of Naphthol AS-MX Phosphate Powder | -20°C | [4][5] |

| pH of Alkaline Phosphatase Substrate Solution | 8.6 | [2] |

Experimental Protocols

Leukocyte Alkaline Phosphatase (LAP) Staining Protocol

This protocol is a generalized procedure based on the Sigma-Aldrich kit for the histochemical demonstration of alkaline phosphatase activity[1][13].

-

Reagent Preparation:

-

Prepare the diazonium salt solution by dissolving one capsule of Fast Blue RR Salt in distilled water.

-

Add 2 ml of Naphthol AS-MX Phosphate Alkaline Solution to the diazonium salt solution and mix. This is your alkaline-dye mixture.

-

-

Fixation:

-

Gently fix blood or bone marrow films on slides.

-

-

Incubation:

-

Add the slides to the alkaline-dye mixture and incubate at 18–26°C for 30 minutes.

-

Protect the immersed slides from direct light.

-

-

Rinsing:

-

After incubation, remove the slides and rinse them thoroughly in deionized water for 2 minutes. Do not allow the slides to dry.

-

-

Counterstaining (Optional):

-

Place slides in Mayer's Hematoxylin Solution for 10 minutes for a blue nuclear stain.

-

-

Evaluation:

-

Evaluate the slides microscopically. Sites of phosphatase activity will appear as blue or red granules, depending on the dye used[1]. If coverslipping, use an aqueous mounting medium.

-

Visual Guides

Troubleshooting Workflow for Weak or No Signal

Caption: Troubleshooting workflow for weak or no signal.

Alkaline Phosphatase Reaction with Naphthol AS-MX Phosphate

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Naphthol AS-MX phosphate 1596-56-1 [sigmaaldrich.com]

- 3. ≥98% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. Naphthol AS-MX phosphate powder, = 99 HPLC 1596-56-1 [sigmaaldrich.com]

- 5. phosphatase substrate, fluorogenic, ≥99% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Weak or no western blotting signal | Abcam [abcam.com]

- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. qedbio.com [qedbio.com]

- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 13. 白血球アルカリホスファターゼキット based on naphthol AS-MX phosphate and fast blue RR salt | Sigma-Aldrich [sigmaaldrich.com]

Technical Support Center: Naphthol AS-MX Phosphate Staining for Frozen Sections

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Naphthol AS-MX phosphate staining protocol for alkaline phosphatase detection in frozen tissue sections.

Troubleshooting Guide

This guide addresses common issues encountered during the Naphthol AS-MX phosphate staining procedure.

| Issue | Potential Cause | Recommended Solution |

| Weak or No Staining | Inactive Enzyme | Ensure tissue was fresh-frozen and properly stored to preserve enzyme activity. Avoid repeated freeze-thaw cycles. Use known positive control tissue to verify enzyme activity. |

| Incorrect pH of Solutions | Verify the pH of the Tris-hydrochloric acid buffer is 8.74. An incorrect pH can significantly reduce enzyme activity. | |

| Substrate Solution Degraded | The substrate working solution should be clear and canary yellow. If it turns reddish, it has likely degraded and will not stain effectively. Prepare fresh solution.[1] | |

| Insufficient Incubation Time | The standard incubation time is 30-60 minutes at 37°C.[1] For tissues with low enzyme activity, consider extending the incubation time. Check slides microscopically starting at 30 minutes.[1] | |

| High Background Staining | Endogenous Phosphatase Activity | While Naphthol AS-MX is primarily for alkaline phosphatase, endogenous phosphatases can cause background. Consider adding a levamisole solution to the incubating medium to inhibit endogenous alkaline phosphatase activity, except for the intestinal type. |

| Diazonium Salt Concentration Too High | Excess diazonium salt can lead to non-specific binding and high background. Ensure the correct amount (e.g., 30 mg of Fast Red Violet LB salt) is used.[1] | |

| Inadequate Rinsing | Thoroughly rinse sections in distilled water after incubation to remove excess reagents.[1] | |

| Crystalline Deposits on Tissue | Poorly Dissolved Reagents | Ensure the Naphthol AS-MX phosphate is fully dissolved in N,N-Dimethylformamide before adding it to the buffer.[1] Filter the final substrate working solution before use to remove any particulates.[1] |

| Solution Evaporation During Incubation | Keep coplin jars covered during incubation to prevent the solution from evaporating and concentrating, which can lead to precipitate formation. | |

| Color Fading or Disappearing | Use of Organic Solvents | The resulting azo dye is soluble in alcohol and xylene.[1] Mount sections directly with an aqueous mounting medium.[1] |

| Delayed Mounting | Mount the slides immediately after the final rinse to prevent the color from fading. |

Frequently Asked Questions (FAQs)

Q1: What is the purpose of fixing frozen sections in ice-cold acetone?

A1: Fixing fresh frozen sections in ice-cold acetone for about 5 minutes helps to preserve the tissue morphology and immobilize the enzymes, including alkaline phosphatase, within the tissue section.[1] It is a gentle fixation method that helps maintain enzyme activity, which can be lost with harsher fixatives.

Q2: Why is it important for the substrate working solution to be clear and canary yellow?

A2: The canary yellow color indicates that the diazonium salt and other reagents are stable and active. If the solution turns reddish, it signifies the degradation of the diazonium salt, which will result in failed or weak staining.[1]

Q3: Can I use a different diazonium salt with Naphthol AS-MX phosphate?

A3: Yes, other diazonium salts can be used, but the resulting color of the precipitate will vary. Fast Red Violet LB salt, for example, produces a pink to red color at sites of enzyme activity.[1] If you use a different salt, you will need to optimize the concentration and be aware of the expected color change.

Q4: Is a counterstain necessary for this protocol?

A4: A counterstain is optional and depends on the specific research question. Mayer's hematoxylin can be used to visualize nuclei in blue.[1] However, for applications like capillary staining, a counterstain is not recommended as it can make it difficult to distinguish between the stained capillaries and cell nuclei.[1]

Q5: What are appropriate positive controls for this staining protocol?

A5: Tissues known to have high alkaline phosphatase activity are suitable positive controls. Examples include smooth muscle from the intestine or colon, and heart muscle.[1] Including a positive control slide in your experiment is crucial for validating that the staining procedure worked correctly.

Experimental Protocols

Burstone's Staining Protocol for Alkaline Phosphatase on Frozen Tissue Sections[1]

I. Solutions and Reagents

-

Naphthol AS-MX Phosphate/(DMF)N,N-Dimethylformamide Solution:

-

Naphthol AS-MX Phosphate: 5 mg

-

N,N-Dimethylformamide: 0.25 ml

-

Mix to dissolve.

-

-

Tris-hydrochloric acid buffer, pH 8.74:

-

0.2 M Tris (2.42 g Tris Base/100 ml): 10 ml

-

0.1 M Hydrochloric acid (HCl): 4 ml

-

Distilled water: 26 ml

-

-

Substrate Working Solution:

-

Naphthol AS-MX phosphate/DMF solution: 0.25 ml

-

Distilled water: 25 ml

-

Tris buffer, pH 8.74: 25 ml

-

Diazonium salt (e.g., Fast Red Violet LB salt): 30 mg

-

Shake to mix thoroughly before adding the diazonium salt. The solution should be clear and canary yellow. Filter before use.[1]

-

-

Mayer's Hematoxylin Solution (Optional)

-

Aqueous Mounting Medium

II. Staining Procedure

-

Cut fresh frozen sections and mount them on appropriately coated slides.

-

Fix the sections in ice-cold acetone for 5 minutes.

-

Allow the sections to air dry for approximately 5 minutes.

-

Place the sections into the substrate working solution at 37°C for 30-60 minutes.

-

Check the slides microscopically after 30 minutes for the development of an intense red color indicating enzyme activity. The background should be yellow.[1]

-

Rinse the sections in distilled water (3 changes of 2 minutes each).[1]

-

(Optional) Counterstain with Mayer's hematoxylin for 1-2 minutes.

-

Rinse in distilled water.

-

Mount the slides directly with an aqueous mounting medium.[1]

III. Expected Results

Visualizations

Caption: Experimental workflow for Naphthol AS-MX phosphate staining.

Caption: Troubleshooting flowchart for common staining issues.

References

Technical Support Center: Naphthol AS-MX Phosphate & Endogenous Enzyme Activity

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with endogenous enzyme activity when using Naphthol AS-MX phosphate for histochemical staining.

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format to help you resolve issues during your experiments.

1. Why am I seeing high background staining across my entire tissue section?

High background staining is a frequent issue when using enzyme-based detection systems like alkaline phosphatase (AP) with Naphthol AS-MX phosphate. This is often due to the activity of endogenous phosphatases present in the tissue itself, which can react with the substrate, leading to non-specific signal.[1][2][3][4][5] Tissues such as the kidney, liver, bone, intestine, and placenta have naturally high levels of alkaline phosphatase activity.[6]

2. How can I determine if the background staining is due to endogenous enzyme activity?

To confirm that endogenous AP is the cause of the high background, you can run a negative control experiment. Incubate a tissue section with the Naphthol AS-MX phosphate substrate solution without the primary antibody. If you observe staining, it is likely due to endogenous enzyme activity.[7]

3. What are the primary methods to block endogenous alkaline phosphatase activity?

There are three main approaches to inhibit endogenous AP activity:

-

Chemical Inhibition: Using a chemical inhibitor like levamisole.[1][8][9]

-

Heat Inactivation: Applying heat to denature the endogenous enzymes.[10][11]

-

Acid Treatment: Using a brief acid wash to inactivate the enzyme.[8]

The choice of method depends on the specific tissue type and the sensitivity of the target antigen to the treatment.

4. When should I use levamisole to inhibit endogenous AP?

Levamisole is a widely used and effective inhibitor of most tissue non-specific alkaline phosphatase (TNAP) isoenzymes, such as those found in the liver, bone, and kidney.[12][13][14][15] It is particularly useful because it does not significantly inhibit the intestinal or placental AP isoenzymes.[8][13][14][15] This is advantageous when using an intestinal AP-conjugated secondary antibody for detection. Levamisole is typically added to the substrate solution.[9]

5. Are there any situations where levamisole might not be effective?

Yes, levamisole is not effective against the intestinal and placental isotypes of alkaline phosphatase.[8][13][14][15] If your tissue has high levels of these isoenzymes, you may need to consider alternative blocking methods like heat inactivation or acid treatment.

6. How does heat inactivation work, and what are the recommended conditions?

Heat inactivation denatures the endogenous alkaline phosphatase, rendering it inactive. A common protocol involves incubating the slides in a pre-heated buffer at 65°C for 30-60 minutes.[16][17] However, the optimal temperature and duration can vary depending on the tissue type and the thermostability of the target antigen. It is crucial to optimize this step for your specific experiment to avoid damaging the antigen of interest.

7. What is the protocol for acid treatment to block endogenous AP?

A brief incubation in an acidic solution can inactivate endogenous AP. A typical protocol involves treating the tissue sections with a 20% acetic acid solution for 10-20 minutes at room temperature, followed by thorough rinsing.[8] This method can be harsh and may damage labile antigens, so it should be used with caution and validated for your specific target.

8. My staining is weak or absent after performing an inhibition step. What could be the cause?

Weak or no staining after an inhibition step could be due to several factors:

-

Antigen Damage: The inhibition method, particularly heat inactivation or acid treatment, may have damaged the epitope of your target antigen.[8]

-

Over-inhibition: The concentration of the inhibitor or the duration of the treatment might be too high.

-

Sub-optimal Staining Protocol: Other factors in your staining protocol, such as antibody concentrations or incubation times, may need optimization.[18][19]

It is recommended to run a positive control without the inhibition step to ensure that the staining protocol itself is working correctly.

9. Can I combine different inhibition methods?

While not commonly done, it is possible to combine methods if a single method is insufficient. However, this increases the risk of damaging the tissue and the target antigen. It is generally better to optimize a single inhibition method for your specific application.

Quantitative Data on Alkaline Phosphatase Inhibition

The following table summarizes the inhibitory effects of levamisole on various alkaline phosphatase isoenzymes. This data can help in selecting the appropriate inhibition strategy.

| Isoenzyme | Source | Inhibitor | Inhibition Constant (Ki) / IC50 | Reference |

| Tissue-Nonspecific (TNAP) | Human Liver | Bromo-levamisole | Ki: 2.8 x 10⁻⁶ M | [12] |

| Tissue-Nonspecific (TNAP) | Bovine Milk Fat Globule Membrane | Levamisole | Ki: 45 ± 6 µM | [20] |

| Tissue-Nonspecific (TNAP) | Rat Aorta | Levamisole | 80% inhibition at 1 mM | [21] |

| Intestinal (IAP) | Human | Levamisole | Weakly inhibited | [8][13][14][15] |

| Placental (PLAP) | Human | Levamisole | Weakly inhibited | [8][13][14][15] |

| General | Human Liver, Bone, Kidney, Spleen | Levamisole | Strongly inhibited | [13][15] |

Experimental Protocols

Here are detailed methodologies for the key experiments and inhibition techniques discussed.

Protocol 1: Levamisole Inhibition of Endogenous Alkaline Phosphatase

-

Prepare Levamisole Stock Solution (100 mM): Dissolve 24.07 mg of levamisole hydrochloride in 1 mL of distilled water. Store aliquots at -20°C.

-

Prepare Naphthol AS-MX Phosphate Substrate Solution: Prepare the substrate solution according to the manufacturer's instructions.

-

Add Levamisole to Substrate Solution: Immediately before use, add the levamisole stock solution to the substrate solution to a final concentration of 1 mM (e.g., add 10 µL of 100 mM levamisole stock to 1 mL of substrate solution).

-

Incubation: Apply the levamisole-containing substrate solution to the tissue sections and incubate for the desired time, protected from light.

-

Washing and Mounting: Wash the slides thoroughly with buffer and mount as per your standard protocol.

Protocol 2: Heat Inactivation of Endogenous Alkaline Phosphatase

-

Prepare Pre-heated Buffer: Pre-heat a sufficient volume of a suitable buffer (e.g., Tris-buffered saline, pH 7.6) to 65°C in a water bath or slide moat.

-

Incubation: Immerse the slides in the pre-heated buffer and incubate for 30-60 minutes. The optimal time should be determined empirically.

-

Cooling: Allow the slides to cool to room temperature.

-

Washing: Rinse the slides with buffer.

-

Staining: Proceed with your standard staining protocol using Naphthol AS-MX phosphate.

Protocol 3: Acetic Acid Inhibition of Endogenous Alkaline Phosphatase

-

Prepare 20% Acetic Acid Solution: Mix one part glacial acetic acid with four parts distilled water.

-

Incubation: Immerse the slides in the 20% acetic acid solution for 10-20 minutes at room temperature.

-

Washing: Rinse the slides extensively with running tap water, followed by several changes of distilled water to remove all traces of acid.

-

Staining: Proceed with your standard staining protocol using Naphthol AS-MX phosphate.

Visualizations

The following diagrams illustrate key pathways and workflows related to alkaline phosphatase activity and its inhibition.

Caption: Signaling pathway of Tissue-Nonspecific Alkaline Phosphatase (TNAP) in bone mineralization.

Caption: Experimental workflow for staining with endogenous alkaline phosphatase blocking.

Caption: Troubleshooting logic for high background staining in enzymatic assays.

References

- 1. qedbio.com [qedbio.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]

- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]

- 5. Troubleshooting - High background [immunohistochemistry.us]

- 6. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring the heat-induced structural changes of alkaline phosphatase by molecular modeling, fluorescence spectroscopy and inactivation kinetics investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simplified heat-inactivation method for investigating alkaline phosphatase isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. [PDF] Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. | Semantic Scholar [semanticscholar.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]

- 19. ethosbiosciences.com [ethosbiosciences.com]

- 20. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Common mistakes to avoid with Naphthol AS-MX phosphate staining

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Naphthol AS-MX phosphate staining for the detection of alkaline phosphatase activity.

Frequently Asked Questions (FAQs)

Q1: What is Naphthol AS-MX phosphate staining?

Naphthol AS-MX phosphate is a histochemical substrate used to detect alkaline phosphatase (AP) enzyme activity in tissue sections and cell preparations. The enzyme hydrolyzes the phosphate group from the Naphthol AS-MX phosphate substrate, yielding an intermediate product. This product then couples with a diazonium salt, such as Fast Red TR, to form a brightly colored, insoluble precipitate at the site of enzyme activity. This technique is widely used in immunohistochemistry (IHC) and other enzyme histochemical applications.

Q2: Why is my staining weak or completely absent?

Weak or no staining can result from several factors, including inactive enzyme, improper tissue preparation, or suboptimal reagent concentrations. Ensure that your tissue samples have been properly fixed and processed to preserve enzyme activity. Over-fixation can inactivate the enzyme. Also, verify the activity of your alkaline phosphatase-conjugated antibody and the proper preparation and storage of the Naphthol AS-MX phosphate and Fast Red TR solutions. The substrate solution should ideally be used within an hour of preparation for best results.[1]

Q3: I am observing high background staining. What are the common causes and how can I reduce it?

High background staining can obscure specific signals and is a common issue. Key causes include:

-

Endogenous alkaline phosphatase activity: Many tissues naturally contain AP, which will react with the substrate, leading to non-specific staining.[1]

-

Non-specific antibody binding: The primary or secondary antibodies may bind to non-target sites in the tissue.

-

Excessive antibody concentration: Using too much primary or secondary antibody can increase background.

-

Over-development of the substrate: Incubating the tissue with the substrate for too long can lead to a buildup of background color.

To reduce background, consider incorporating a blocking step with levamisole to inhibit endogenous AP activity.[1] Optimizing the antibody concentrations and reducing the substrate incubation time are also crucial steps.[2]

Q4: My Naphthol AS-MX phosphate/Fast Red TR solution appears hazy. Can I still use it?

A hazy appearance in the substrate solution can occur. While it may sometimes be used as is, it is recommended to filter the solution through a 0.2 µm filter to remove any particulate matter that could contribute to background artifacts on the tissue section.[1]

Q5: The red stain from the Fast Red TR appears to be fading. How can I prevent this?

The final azo dye product of the Naphthol AS-MX and Fast Red TR reaction is known to be soluble in alcohol and other organic solvents.[1] Therefore, to prevent fading, it is critical to avoid using alcohol-based dehydrating agents and organic mounting media. Always use an aqueous mounting medium to coverslip your stained slides.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues in Naphthol AS-MX phosphate staining.

| Problem | Potential Cause | Recommended Solution |

| No Staining or Weak Staining | Inactive alkaline phosphatase enzyme. | Use a positive control to verify enzyme activity. Ensure proper storage and handling of the AP-conjugated antibody. |

| Inactivated enzyme due to over-fixation. | Reduce fixation time or use a milder fixative. | |

| Substrate solution is old or improperly prepared. | Prepare fresh Naphthol AS-MX phosphate and Fast Red TR solution before each use. Use within one hour for optimal results.[1] | |

| Incorrect pH of the substrate buffer. | Ensure the buffer for the substrate solution is at the optimal alkaline pH (typically around 8.2-8.6). | |

| High Background Staining | Endogenous alkaline phosphatase activity. | Pre-incubate the tissue section with 1 mM levamisole to block endogenous AP.[1] |

| Non-specific binding of antibodies. | Use a blocking solution (e.g., 10% normal serum from the species of the secondary antibody) before applying the primary antibody.[1] | |

| Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal dilution. | |

| Substrate incubation time is too long. | Reduce the incubation time with the Naphthol AS-MX phosphate/Fast Red TR solution. Visually monitor the color development. | |

| Presence of Precipitate or Artifacts | Hazy or precipitated substrate solution. | Filter the substrate solution through a 0.2 µm filter before applying it to the tissue.[1] |

| Insufficient washing between steps. | Ensure thorough but gentle washing of the slides with buffer between each incubation step to remove unbound reagents. | |